molecular formula C14H14ClN3O4 B5038047 N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-5-methyl-2-furamide

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-5-methyl-2-furamide

Cat. No. B5038047
M. Wt: 323.73 g/mol
InChI Key: FYZKTBZTLDBJBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-5-methyl-2-furamide, commonly known as Furamidine, is a synthetic compound that belongs to the class of aromatic diamidines. It has been extensively studied for its potential use in treating parasitic infections, including Trypanosoma brucei, the causative agent of African sleeping sickness.

Mechanism of Action

Furamidine exerts its anti-parasitic activity by binding to the DNA of the parasite, leading to the inhibition of DNA synthesis and ultimately causing the death of the parasite. It has been shown to have a unique mechanism of action compared to other diamidines, which may contribute to its potent activity against Trypanosoma brucei.
Biochemical and Physiological Effects:
Furamidine has been shown to have low toxicity in animal models, with no observed adverse effects on liver or kidney function. It has also been shown to have a long half-life in plasma, which may contribute to its efficacy in treating parasitic infections.

Advantages and Limitations for Lab Experiments

One advantage of Furamidine is its potent activity against Trypanosoma brucei, which is a major cause of African sleeping sickness. It has also been shown to have activity against other parasitic infections, which may make it a promising candidate for the development of new anti-parasitic drugs. However, one limitation of Furamidine is its relatively low solubility, which may make it difficult to administer in certain formulations.

Future Directions

For research on Furamidine may include the development of new formulations with improved solubility, as well as the evaluation of its potential use in combination with other anti-parasitic drugs. In addition, further studies may be needed to better understand its mechanism of action and to identify potential resistance mechanisms. Overall, Furamidine has shown promising activity against parasitic infections and may represent a valuable tool in the fight against these diseases.

Synthesis Methods

Furamidine is synthesized by reacting 5-methyl-2-furoic acid with thionyl chloride to form 5-methyl-2-furoyl chloride. The resulting compound is then reacted with 4-chloro-2-nitroaniline in the presence of triethylamine to form N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-5-methyl-2-furamide.

Scientific Research Applications

Furamidine has been extensively studied for its potential use in treating parasitic infections, particularly Trypanosoma brucei. It has been shown to have potent activity against both the bloodstream and central nervous system stages of the parasite. In addition, Furamidine has also been studied for its potential use in treating other parasitic infections, including Leishmania and Plasmodium falciparum.

properties

IUPAC Name

N-[2-(4-chloro-2-nitroanilino)ethyl]-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4/c1-9-2-5-13(22-9)14(19)17-7-6-16-11-4-3-10(15)8-12(11)18(20)21/h2-5,8,16H,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZKTBZTLDBJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chloro-2-nitroanilino)ethyl]-5-methylfuran-2-carboxamide

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